![molecular formula C21H20N4O2S B2840405 4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251601-11-2](/img/structure/B2840405.png)

4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

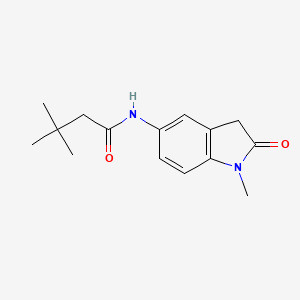

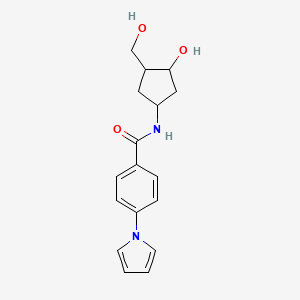

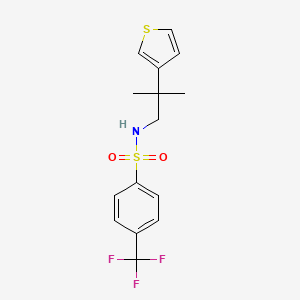

The molecular structure of this compound can be deduced from its molecular formula, C21H20N4O2S. It contains a pyridin-2-ylisothiazole core, which is a heterocyclic structure containing nitrogen, sulfur, and carbon atoms. Attached to this core are a cyclopropylcarbonyl amino group and a 4-methylbenzyl group.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group (-CONH2) is typically reactive towards acids, bases, and certain reagents that can facilitate hydrolysis or condensation reactions. The aromatic rings in the structure could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Based on its molecular structure, this compound is likely to be a solid at room temperature. It’s also likely to have a relatively high melting point due to the presence of multiple aromatic rings and the amide functional group .Aplicaciones Científicas De Investigación

Synthesis and Characterization

4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide is a compound involved in the synthesis and characterization of various heterocyclic compounds. In a study by Hassan, Hafez, and Osman (2014), 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized, which involved similar structural frameworks. These compounds were then evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antituberculosis Activity

Jeankumar et al. (2013) conducted a study on thiazole-aminopiperidine hybrid analogues, which are structurally related to the queried compound. They found that these compounds exhibited antimicrobial and antituberculosis activities, including inhibition of Mycobacterium tuberculosis DNA gyrase and cytotoxicity against various microbial strains. This suggests potential applications in treating bacterial infections and tuberculosis (Jeankumar et al., 2013).

Application in Liquid Crystal Synthesis

Ong et al. (2018) explored the synthesis of new calamitic liquid crystals containing heterocyclic pyridine, which shares similarities with the compound . Their research focused on the thermotropic behaviors of these crystals, indicating potential applications in materials science, particularly in the development of liquid crystal displays and other electronic devices (Ong et al., 2018).

Polymer Synthesis

Faghihi and Mozaffari (2008) investigated the synthesis of new polyamides using a compound that included a pyridyl moiety, similar to the queried compound. Their research contributed to the development of novel polymers with potential applications in various industries, including plastics and textiles (Faghihi & Mozaffari, 2008).

Cytotoxic Evaluation in Cancer Research

Govindaraj et al. (2021) conducted research on Schiff bases containing pyridinyl moiety, which relates to the structure of the queried compound. Their study focused on the synthesis, spectral characterization, and cytotoxic evaluation of these bases against human breast cancer cell lines, demonstrating potential applications in the development of new cancer therapies (Govindaraj et al., 2021).

Propiedades

IUPAC Name |

4-(cyclopropanecarbonylamino)-N-[(4-methylphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-13-5-7-14(8-6-13)12-23-21(27)19-18(24-20(26)15-9-10-15)17(25-28-19)16-4-2-3-11-22-16/h2-8,11,15H,9-10,12H2,1H3,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMZBCPMOSTAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropaneamido-N-[(4-methylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Chlorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2840323.png)

![N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide](/img/structure/B2840329.png)

![4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2840334.png)

![3-{[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2840336.png)

![(1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride](/img/structure/B2840344.png)